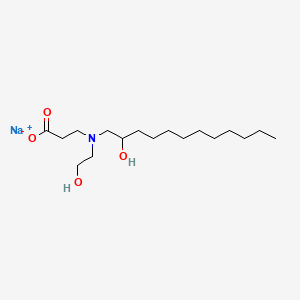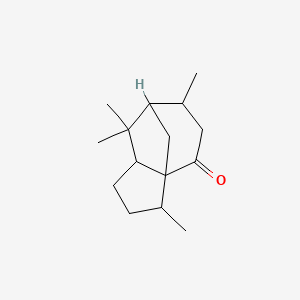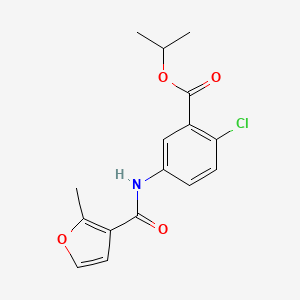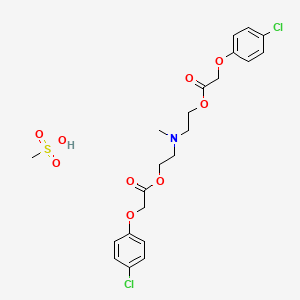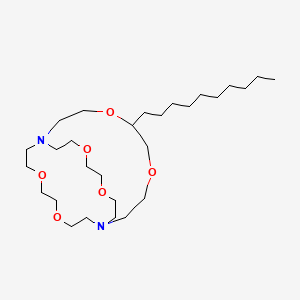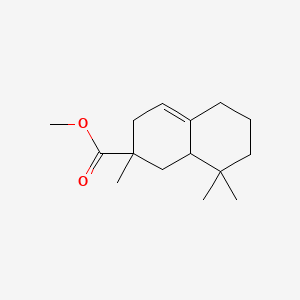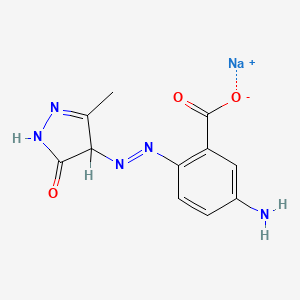
Tetraammonium benzene-1,2,4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C10H2O8.4H4N. It is a salt formed by the combination of benzene-1,2,4,5-tetracarboxylic acid and ammonium ions. This compound is known for its unique structure, which includes four carboxylate groups attached to a benzene ring, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammonium benzene-1,2,4,5-tetracarboxylate can be synthesized through the reaction of benzene-1,2,4,5-tetracarboxylic acid with ammonium hydroxide. The reaction typically involves dissolving benzene-1,2,4,5-tetracarboxylic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tetraammonium benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other functional groups.
Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Benzene-1,2,4,5-tetrahydroxy compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Tetraammonium benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology: The compound can be used in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of tetraammonium benzene-1,2,4,5-tetracarboxylate involves its ability to form stable complexes with metal ions. The carboxylate groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes can exhibit unique properties, such as enhanced stability, catalytic activity, and selective binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium benzene-1,2,4,5-tetracarboxylate: Similar in structure but with sodium ions instead of ammonium ions.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Contains methyl ester groups instead of ammonium ions.
Benzene-1,2,4,5-tetracarboxylic acid: The parent acid form of the compound.
Uniqueness
Tetraammonium benzene-1,2,4,5-tetracarboxylate is unique due to its ammonium ions, which can enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in the synthesis of coordination polymers and other advanced materials .
Properties
CAS No. |
85650-68-6 |
|---|---|
Molecular Formula |
C10H6O8.4H3N C10H18N4O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
tetraazanium;benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C10H6O8.4H3N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H3 |
InChI Key |
FCRPMISQNGXHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


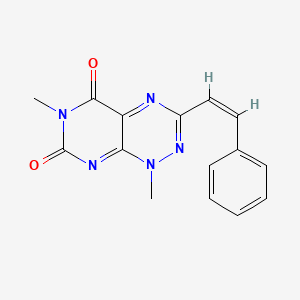
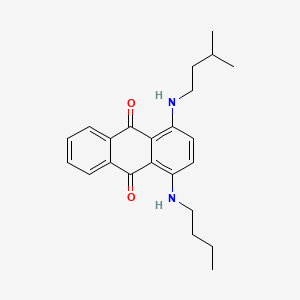
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
